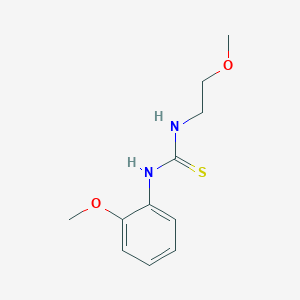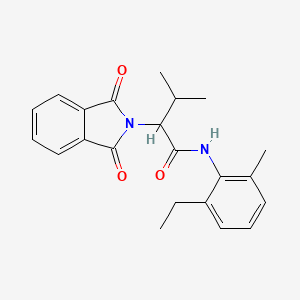
N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea, also known as MEMPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. MEMPT belongs to the class of thiourea derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea is in the treatment of cancer. Several studies have shown that N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea has also been shown to possess antiviral activity against the hepatitis B virus and the herpes simplex virus.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea is not fully understood. However, it is believed that N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea exerts its antitumor and antiviral effects by inhibiting the activity of certain enzymes that are involved in the replication of cancer cells and viruses. In addition, N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea has been shown to have a number of biochemical and physiological effects. For example, N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics. In addition, N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea has been shown to possess antioxidant activity, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea in lab experiments is its relatively low toxicity. N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea has been shown to be well-tolerated in animal studies, and no significant toxic effects have been reported. However, one of the limitations of using N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea. One area of research is the development of more efficient synthesis methods for N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea, which may help to reduce the cost and increase the availability of this compound. In addition, further studies are needed to fully elucidate the mechanism of action of N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea and to identify its molecular targets. Finally, additional preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea as a potential therapeutic agent for cancer and viral infections.
Synthesemethoden
N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea can be synthesized by the reaction of 2-methoxyaniline with potassium thiocyanate in the presence of ethyl chloroformate and triethylamine. The resulting product is then treated with 2-methoxyethylamine to yield N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea. The synthesis of N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea is a relatively straightforward process and can be achieved in high yields.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-14-8-7-12-11(16)13-9-5-3-4-6-10(9)15-2/h3-6H,7-8H2,1-2H3,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNWAMQXEKVQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5173643.png)

![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid](/img/structure/B5173673.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5173677.png)

![ethyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5173690.png)
![5-acetyl-4-(4-fluorophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5173703.png)

![ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate](/img/structure/B5173715.png)


![5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5173733.png)
![7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5173737.png)
